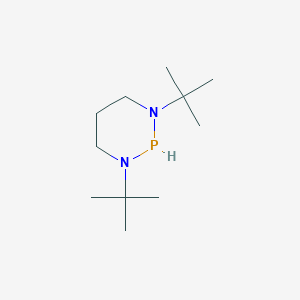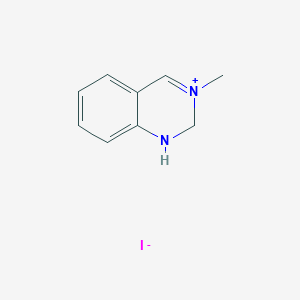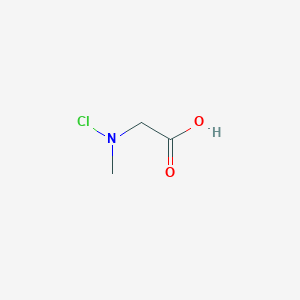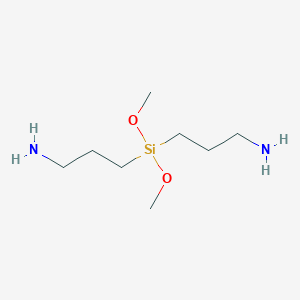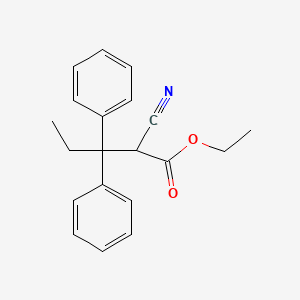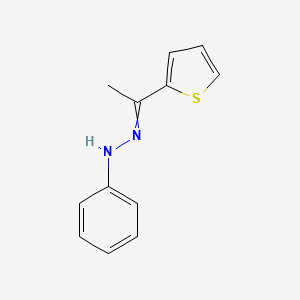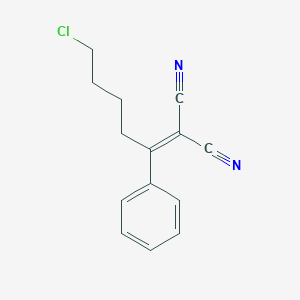![molecular formula C12H16Br2N2O B14638770 2,4-Dibromo-6-[(4-methylpiperazin-1-yl)methyl]phenol CAS No. 53500-67-7](/img/structure/B14638770.png)
2,4-Dibromo-6-[(4-methylpiperazin-1-yl)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromo-6-[(4-methylpiperazin-1-yl)methyl]phenol is a chemical compound with the molecular formula C11H14Br2N2O. This compound is characterized by the presence of two bromine atoms, a phenol group, and a piperazine moiety. It is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(4-methylpiperazin-1-yl)methyl]phenol typically involves a multi-step process. One common method is the bromination of 4-methylphenol to introduce the bromine atoms at the 2 and 4 positions. This is followed by a Mannich reaction, where the brominated phenol reacts with formaldehyde and 4-methylpiperazine to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes controlling the temperature, pH, and reaction time to achieve the desired product.
化学反応の分析
Types of Reactions
2,4-Dibromo-6-[(4-methylpiperazin-1-yl)methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding debrominated phenol.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group results in quinones, while substitution of the bromine atoms can yield various substituted phenols.
科学的研究の応用
2,4-Dibromo-6-[(4-methylpiperazin-1-yl)methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 2,4-Dibromo-6-[(4-methylpiperazin-1-yl)methyl]phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the piperazine moiety can interact with receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
- 2,4-Dibromo-6-[(4-phenylpiperazin-1-yl)methyl]phenol
- 2,4-Dibromo-6-[(4-(2-methoxyphenyl)piperazin-1-yl)methyl]phenol
- 2,4-Dibromo-6-[(4-(1-naphthylmethyl)piperazin-1-yl)methyl]phenol
Uniqueness
2,4-Dibromo-6-[(4-methylpiperazin-1-yl)methyl]phenol is unique due to the presence of the 4-methylpiperazine moiety, which can enhance its pharmacokinetic properties and biological activity compared to other similar compounds .
特性
CAS番号 |
53500-67-7 |
|---|---|
分子式 |
C12H16Br2N2O |
分子量 |
364.08 g/mol |
IUPAC名 |
2,4-dibromo-6-[(4-methylpiperazin-1-yl)methyl]phenol |
InChI |
InChI=1S/C12H16Br2N2O/c1-15-2-4-16(5-3-15)8-9-6-10(13)7-11(14)12(9)17/h6-7,17H,2-5,8H2,1H3 |
InChIキー |
NWOGJOLIPNNGFG-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CC2=C(C(=CC(=C2)Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


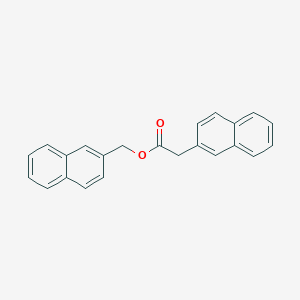
![N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]decanamide](/img/structure/B14638695.png)
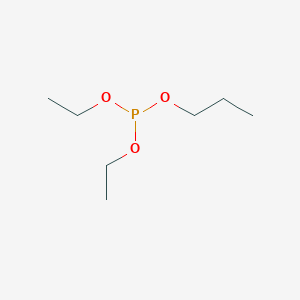
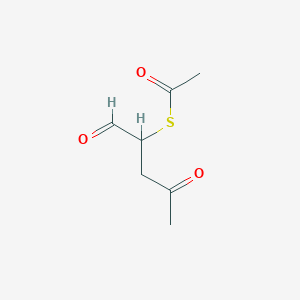
![6,7-Dihydroxy-9-[4-(2,3,6,7-tetrahydroxy-9H-xanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]-3H-xanthene-2,3(9H)-dione](/img/structure/B14638711.png)
